![molecular formula C10H21ClF3N2OP B3824196 P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide](/img/structure/B3824196.png)
P-(1-chloro-2,2,2-trifluoroethyl)-N,N,N',N'-tetraethylphosphonic diamide
Overview
Description
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether is a useful solvent for dispersing fluorinated materials . It’s used for research and development purposes .
Synthesis Analysis
There are several methods for synthesizing compounds related to 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether. For instance, one method involves the nucleophilic replacement of p-(1-chloro-2,2,2-trifluoroethyl)phenols . Another approach involves the reaction of easily accessible N-(2,2,2-trifluoroethyl-1-hydroxy)-O .Molecular Structure Analysis
The molecular formula of 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether is C3H2ClF5O . Its average mass is 184.492 Da .Physical And Chemical Properties Analysis
1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether is a colorless liquid with a boiling point of 119.3°F . Its molecular weight is 184.5, and it has a specific gravity of 1.45 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(1-chloro-2,2,2-trifluoroethyl)-(diethylamino)phosphoryl]-N-ethylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClF3N2OP/c1-5-15(6-2)18(17,16(7-3)8-4)9(11)10(12,13)14/h9H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYUGVFSZZCOOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(=O)(C(C(F)(F)F)Cl)N(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClF3N2OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonodiamide, (1-chloro-2,2,2-trifluoroethyl)-N.N.N'.N'-tetraethyl- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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